molecular formula C9H16N2O2 B13347674 4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Cat. No.: B13347674
M. Wt: 184.24 g/mol
InChI Key: WWLDUEIBKNWXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with an amino group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted pyrrolidinone compounds .

Scientific Research Applications

4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for cancer treatment.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-amino-1-(oxan-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H16N2O2/c10-7-5-9(12)11(6-7)8-1-3-13-4-2-8/h7-8H,1-6,10H2

InChI Key

WWLDUEIBKNWXGF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CC(CC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.